5-(4-ethenylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Overview
Description
5-(4-ethenylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a complex organic compound belonging to the class of pyrazolo[1,5-d][1,2,4]triazinones. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazine ring, and substituted with ethenylbenzyl and fluorophenyl groups. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell proliferation and survival, making it a significant target in cancer research.
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to potential anti-proliferative effects .
Biochemical Pathways
The inhibition of EGFR-TK affects multiple downstream pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. By inhibiting EGFR-TK, the compound can potentially disrupt these pathways, leading to reduced cell proliferation and increased cell death .
Result of Action
The compound’s action results in significant inhibitory activities against EGFR-TK . This leads to a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . Additionally, the compound was found to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles or 5-aminopyrazoles under microwave irradiation . This method provides good yields and is advantageous due to its solvent-free nature and the use of microwave irradiation to accelerate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethenylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The ethenylbenzyl and fluorophenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-(4-ethenylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications include the treatment of various diseases, depending on its biological activity and mechanism of action.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-d][1,2,4]triazinones with different substituents, such as:
- 5-(4-methylbenzyl)-2-(4-chlorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 5-(4-ethynylbenzyl)-2-(4-bromophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Uniqueness
The uniqueness of 5-(4-ethenylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The ethenylbenzyl and fluorophenyl groups may enhance its reactivity, stability, and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-[(4-ethenylphenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c1-2-14-3-5-15(6-4-14)12-24-20(26)19-11-18(23-25(19)13-22-24)16-7-9-17(21)10-8-16/h2-11,13H,1,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERHYCSSTUMNAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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